Ethanol, 2,2'-(pentadecylimino)bis-
Overview
Description
Ethanol, 2,2’-(pentadecylimino)bis-: is a chemical compound with the molecular formula C19H41NO2 . It is a colorless to pale yellow oily liquid that is hydrophobic and insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is commonly used in the chemical industry as a surfactant and gelling agent .
Mechanism of Action
Ethanol, 2,2’-(pentadecylimino)bis-, also known as 2,2’-(Pentadecylazanediyl)diethanol, is a complex compound with a unique structure. It is an amphiphilic molecule, meaning it can interact with both polar and non-polar environments . This property, along with its long aliphatic tail and two hydroxyl groups, suggests a wide range of potential applications and interactions within biological systems.
Pharmacokinetics
Its hydrophobic nature suggests that it may be poorly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Action Environment
The action of Ethanol, 2,2’-(pentadecylimino)bis- may be influenced by various environmental factors. For instance, its solubility and stability could be affected by the presence of different solvents. Additionally, factors such as temperature and pH could also influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-(pentadecylimino)bis- typically involves the reaction of pentadecyl bromide with ethanolamine, followed by a reduction step . The reaction conditions and steps can be adjusted based on specific requirements. The general synthetic route is as follows:
Reaction of Pentadecyl Bromide with Ethanolamine: This step involves the nucleophilic substitution of pentadecyl bromide with ethanolamine to form the intermediate product.
Reduction: The intermediate product is then reduced to yield Ethanol, 2,2’-(pentadecylimino)bis-.
Industrial Production Methods: Industrial production of Ethanol, 2,2’-(pentadecylimino)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2,2’-(pentadecylimino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2,2’-(pentadecylimino)bis- has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Ethanol, 2,2’-(hexadecylimino)bis-
- Ethanol, 2,2’-(octadecylimino)bis-
- Ethanol, 2,2’-(dodecylimino)bis-
Comparison: Ethanol, 2,2’-(pentadecylimino)bis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its similar compounds, it has a balanced hydrophobic and hydrophilic nature, making it an effective surfactant and gelling agent .
Properties
IUPAC Name |
2-[2-hydroxyethyl(pentadecyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18-21)17-19-22/h21-22H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFFQCDGPWQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549914 | |
Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24910-32-5 | |
Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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